An In-Depth Technical Guide to 3-Acetamido-3-deoxy-D-glucose
An In-Depth Technical Guide to 3-Acetamido-3-deoxy-D-glucose
This guide provides a comprehensive technical overview of 3-Acetamido-3-deoxy-D-glucose, a crucial amino sugar derivative for researchers and professionals in drug development and glycobiology. We will delve into its core chemical identity, synthesis, biological importance, and practical applications, grounding all information in established scientific protocols and literature.
Section 1: Core Identity and Physicochemical Characterization
3-Acetamido-3-deoxy-D-glucose, also known by its synonym N-Acetyl-kanosamine, is a monosaccharide derivative of D-glucose.[1] Structurally, it is characterized by the replacement of the hydroxyl group (-OH) at the C-3 position with an acetamido group (-NHCOCH₃). This modification imparts unique chemical and biological properties, making it a valuable tool for scientific inquiry.[2]
Key Physicochemical Properties
A summary of the essential identification and physicochemical data for 3-Acetamido-3-deoxy-D-glucose is presented below.
| Property | Value | Source(s) |
| CAS Number | 14086-88-5; 606-01-9 | [1][3][4][5] |
| Molecular Formula | C₈H₁₅NO₆ | [3][6] |
| Molecular Weight | 221.21 g/mol | [1][3] |
| Appearance | White Solid | [1][6] |
| Synonyms | N-Acetyl-kanosamine, 3-Acetamido-3-deoxy-D-glucopyranose | [1][6] |
| Canonical SMILES | CC(=O)N[C@H]1CO)O)O">C@@HO | [7] |
The Imperative of Structural Verification: A Self-Validating System
In research and development, confirming the identity and purity of a chemical entity is paramount. The protocols described here represent a self-validating system, ensuring the material under investigation is indeed 3-Acetamido-3-deoxy-D-glucose.
NMR spectroscopy is the gold standard for elucidating the molecular structure of organic compounds. For 3-Acetamido-3-deoxy-D-glucose, both ¹H and ¹³C NMR are required to confirm the carbon skeleton, the position of the acetamido group, and the stereochemistry.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons, simplifying the spectrum.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key expected signals include:
-
A singlet around 2.0 ppm corresponding to the methyl protons (-COCH₃) of the acetamido group.
-
A series of multiplets in the 3.0-5.5 ppm range corresponding to the protons on the glucopyranose ring (H-1 to H-6). The chemical shift and coupling constants of H-3 will be significantly different from that of native glucose, confirming substitution at this position.
-
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Expected signals include:
-
A resonance around 23 ppm for the acetamido methyl carbon.
-
A signal around 175 ppm for the acetamido carbonyl carbon.
-
Signals in the 50-100 ppm range for the six carbons of the glucose ring. The C-3 signal will be shifted upfield compared to native glucose due to the substitution effect of the nitrogen atom.
-
-
2D NMR (COSY & HSQC): For unambiguous assignment, perform 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will establish proton-proton couplings and trace the connectivity of the entire spin system of the pyranose ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, confirming the assignment of the carbon skeleton.[8]
Mass spectrometry is used to determine the exact molecular weight and can provide structural information through fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 222.0972, or the sodium adduct [M+Na]⁺ at an m/z of approximately 244.0791.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₅NO₆) with high accuracy.
-
Tandem MS (MS/MS): To further confirm the structure, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The fragmentation pattern should be consistent with the structure, showing characteristic losses of water, acetic acid, and fragments of the pyranose ring.
Section 2: Synthesis and Chemical Reactivity
The synthesis of 3-Acetamido-3-deoxy-D-glucose often requires stereocontrolled introduction of the nitrogen functionality at the C-3 position. Understanding the synthetic logic provides insight into the molecule's reactivity and potential impurities.
A Validated Synthetic Workflow
A common and effective strategy involves the nucleophilic displacement of a sulfonate ester with an azide ion, which proceeds with inversion of stereochemistry (an Sₙ2 reaction). This is a robust method because the azide can be subsequently reduced to an amine without affecting other functional groups, and then acetylated.[9]
A representative synthesis starting from the readily available 1,2:5,6-di-O-isopropylidene-D-allofuranose is outlined below. The choice of D-allose as a starting material is strategic; its C-3 hydroxyl group has the opposite stereochemistry of the desired product, making it a perfect substrate for a reaction involving stereochemical inversion.
Caption: A validated synthetic route to 3-Acetamido-3-deoxy-D-glucose.
Section 3: Biological Significance and Applications
While 3-Acetamido-3-deoxy-D-glucose itself is primarily a research chemical, its structural motif is found in nature as part of more complex biomolecules, particularly in bacteria. Understanding this context is key to its application in research.
Role in Bacterial Glycobiology
Derivatives of 3-amino sugars are integral components of bacterial cell surfaces and natural product antibiotics. For instance, the biosynthesis of dTDP-α-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-α-D-glucose) is a well-elucidated pathway in thermophilic bacteria like Thermoanaerobacterium thermosaccharolyticum.[10] This nucleotide-activated sugar is a building block for the S-layer glycoproteins that form a protective crystalline lattice on the bacterial surface.[10][11] The pathway highlights the fundamental role of 3-amino sugar intermediates in microbial physiology.
The biosynthesis involves a cascade of five enzymes that modify a dTDP-D-glucose precursor. The logic of this pathway is to first create a keto-intermediate, which then allows for the introduction of the amino group at the C-3 position.
Caption: Enzymatic cascade for the biosynthesis of a 3-acetamido sugar.
Applications in Research and Drug Development
The similarity of 3-Acetamido-3-deoxy-D-glucose to native glucose allows it to serve as a valuable probe in metabolic and enzymatic studies.
-
Probing Glycolytic Pathways: Like its well-studied cousin 2-deoxy-D-glucose (2-DG), which acts as a competitive inhibitor of glycolysis, 3-Acetamido-3-deoxy-D-glucose can be used to investigate the substrate specificity of glucose transporters and glycolytic enzymes.[12][13] By introducing a bulky acetamido group at the C-3 position, researchers can study how modifications at this site affect binding and catalysis, providing insights for the design of targeted metabolic inhibitors, particularly in cancer research where glycolysis is often upregulated.[]
-
Enzyme Substrate and Inhibitor Studies: This compound can be used to characterize enzymes involved in carbohydrate metabolism, such as kinases, isomerases, and dehydrogenases. The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, has been effectively used with ¹⁹F NMR to monitor aldose reductase activity in vivo.[15][16] Similarly, 3-Acetamido-3-deoxy-D-glucose can be employed in kinetic assays to determine if it acts as a substrate, an inhibitor, or is not recognized by a target enzyme.
-
Precursor for Synthesis: In drug development, it serves as a chiral building block for the synthesis of more complex molecules, including novel antibiotics or glycosidase inhibitors. The presence of the 3-acetamido group mimics structures found in various natural products.[10]
This protocol provides a framework for using 3-Acetamido-3-deoxy-D-glucose to study its effects on cellular glucose metabolism, using a cancer cell line as a model system.
Step-by-Step Methodology:
-
Cell Culture: Culture a chosen cell line (e.g., HeLa or L929) in standard glucose-containing medium until they reach approximately 70-80% confluency.[17]
-
Treatment: Prepare a series of concentrations of 3-Acetamido-3-deoxy-D-glucose in glucose-free medium. Wash the cells with PBS and replace the standard medium with the treatment media. Include a positive control (e.g., 2-deoxy-D-glucose) and a negative control (standard glucose-containing medium).
-
Incubation: Incubate the cells for a defined period (e.g., 2, 8, 24 hours).
-
Metabolite Extraction: After incubation, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold saline. Add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells. Scrape the cells and collect the lysate.
-
Analysis by LC-MS: Centrifuge the lysate to pellet cell debris. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the levels of key glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate, lactate).[17]
-
Data Interpretation: A decrease in the levels of downstream glycolytic metabolites in cells treated with 3-Acetamido-3-deoxy-D-glucose would suggest that it interferes with glucose uptake or an early enzymatic step in glycolysis.
References
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A new synthesis of 3-acetamido-3-deoxy-d-glucose. Canadian Science Publishing. Available from: [Link]
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Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose. PubMed. Available from: [Link]
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CAS No: 14086-88-5 | 3-Acetamido-3-deoxy-D-glucose. Pharmaffiliates. Available from: [Link]
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Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-d-glucose. National Institutes of Health (NIH). Available from: [Link]
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D-glucose, 3-acetamido-3-deoxy- (C8H15NO6). PubChemLite. Available from: [Link]
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The Synthesis of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-α-D-glucose (N-Acetylmuramic Acid)... ACS Publications. Available from: [Link]
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Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. Available from: [Link]
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Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. ResearchGate. Available from: [Link]
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D-Glucose, 5TMS derivative. NIST WebBook. Available from: [Link]
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Solid-state 17O NMR study of α-d-glucose. Royal Society of Chemistry. Available from: [Link]
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31P and 3-fluoro-3-deoxy-D-glucose 19F in vivo NMR spectroscopy of aged rat brain. Wiley Online Library. Available from: [Link]
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Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands... National Institutes of Health (NIH). Available from: [Link]
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D-(+)-Glucose at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
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In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. PubMed. Available from: [Link]
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Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis... MDPI. Available from: [Link]
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